9-(2-ethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(2-ethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Preparation Methods
The synthesis of 9-(2-ethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine core, followed by the introduction of the ethoxyphenyl and fluorophenyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, often using automated synthesis equipment and rigorous quality control measures.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl and fluorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-(2-ethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition, particularly those enzymes that interact with purine derivatives.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(2-ethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The purine core allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. The ethoxyphenyl and fluorophenyl groups enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar compounds include other purine derivatives, such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant that also contains a purine core.
Allopurinol: A medication used to treat gout, which inhibits xanthine oxidase.
Compared to these compounds, 9-(2-ethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
9-(2-ethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3/c1-2-29-14-10-6-5-9-13(14)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)11-7-3-4-8-12(11)21/h3-10H,2H2,1H3,(H2,22,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKSBUHFRMXLMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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